molecular formula C17H23N3O3 B6543386 4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide CAS No. 1021206-91-6

4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide

Cat. No. B6543386
CAS RN: 1021206-91-6
M. Wt: 317.4 g/mol
InChI Key: IQLIXOAVTKBOAG-UHFFFAOYSA-N
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Description

Benzamides are a class of organic compounds which are amide derivatives of benzoic acid. They play a crucial role in the pharmaceutical industry .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under certain conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzamides can be complex and depend on the specific substituents present on the benzamide molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Benzamides can be harmful if swallowed or absorbed through the skin. They may cause eye and skin irritation and may cause respiratory and digestive tract irritation .

Future Directions

The future directions in the study of benzamides and similar compounds likely involve the development of new synthesis methods, exploration of their biological activity, and their potential applications in the pharmaceutical industry .

properties

IUPAC Name

4-(butanoylamino)-N-[2-(cyclopropanecarbonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-3-15(21)20-14-8-6-13(7-9-14)17(23)19-11-10-18-16(22)12-4-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLIXOAVTKBOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide

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